![molecular formula C17H12Cl2N2O3 B5020815 methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5020815.png)
methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
The compound “methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle, substituted with a 3,4-dichlorophenyl group and a methyl group. It also has a carboxylate ester functional group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT calculations) could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The ester could undergo hydrolysis or transesterification reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9-11(17(23)24-2)8-12-15(20-9)5-6-21(16(12)22)10-3-4-13(18)14(19)7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRSCZGXHDBHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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